What is Larotrectinib exactly?
Larotrectinib is also known by ARRY-470 or LOXO-101, an orally bioavailable, potent, ATP compliant inhibitor of TRKA (TRKB) and TRKC, members of the receptor tyrosine kinase family of neurotrophin receptors.
NTRK genes encode TRK proteins. Chromosomal mutations involving NTRK gene fusions may lead to the activated TRK fusion protein, which acts as an oncogenic drive to stimulate cell proliferation and survival in tumor cell lines.
Background of Larotrectinib
Larotrectinib, initially granted orphan drug status for soft tissue cancer in 2015, was later given breakthrough therapy designation in 2016 for treating and managing solid metastatic tumors with NTRK Fusion. FDA approved Larotrectinib on 26 November 2018.
Larotrectinib was the first drug developed and approved to treat cancer with specific mutations.
The biological activity of Larotrectinib
Larotrectinib has a selective effect on TrkA and -B over a panel containing 226 kinases. It is available at one mM. LOXO-101 inhibits the growth CUTO-3.29 (KM12), MO-91-derived cancer cell line lines (IC50s = 100.10, 10, 10 nM). In vivo, LOXO-1101 (60 and 20 mg/kg) decreases tumor growth in a KM12 mouse xenograft.
LOXO101's IC50 values are low in the nanomolar range and inhibit all three TRK family members. This allows for 100x selectivity over other kinases. It also has good pharmaceutical properties. TRKA, TRKB, and TRKC members of the TRK family of neurotrophin-receptors (encoded by NTRK1, TTRK2, and TTRK3 genes, respectively) regulate the growth, differentiation, and survival of neurons. Larotrectinib showed anti-tumor activity both in in vitro and in vivo models. Larotrectinib showed minimal activity in cell lines with point mutations in TRKA kinase.
Mechanism of action of Larotrectinib
Tropomyosin receptor kinases (TRKs) such as TRKA and TRKB elicit activities to regulate neurons' natural growth and differentiation when interacting with endogenous neurotrophin ligands 1,2,3,4,5. TRKA, TRKB, TRKC, and NTRK2 genes encode TRKA, TRKB, TRK2, and NTRK3, respectively 1,2,3,4,5. It has been discovered that chromosomal rearrangements involving in-frame fusions of these genes with various partners, translocations in the TRK kinase domains, mutations in the TRK ligand-binding site, amplifications of NTRK, or the expression of TRK splice variants can result in constitutively-activated chimeric TRK fusion proteins that can act as oncogenic drivers that promote cell proliferation and survival in tumor cell lines 1,2,3,4,5, Label.
The larotrectinib function as an inhibitor for TRKs such as TRKA, B, C 1,2,3,4,5, and Label; Larotrectinib (orally administered tropomyosin-receptor kinase) inhibitor is antineoplastic. Larotrectinib, upon administration, binds with Trk. This prevents neurotrophin -Trk interaction as well as Trk activation. It also induces cell death and inhibits tumor growth. Trk is a receptor-tyrosine-kinase activated by neurotrophins and plays an essential role in tumor cell survival and growth.
Uses of Larotrectinib
Oncogenic TRK fusion tumors are more sensitive than larotrectinib. Patients with soft tissue Sarcoma, triple-negative breast, and lung cancer will experience decreased proliferation and growth.
Larotrectinib is used for solid tumors that are metastatic, at high risk for surgery or do not have any other treatments.